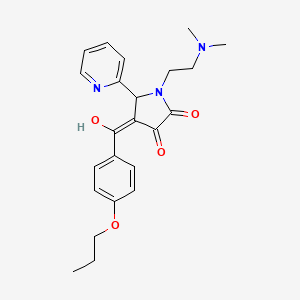

1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-propoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Description

The compound 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-propoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative characterized by:

- Position 1: A 2-(dimethylamino)ethyl group, contributing basicity and solubility.

- Position 4: A 4-propoxybenzoyl moiety, influencing lipophilicity.

- Position 5: A pyridin-2-yl substituent, offering heteroaromatic interaction capabilities.

This scaffold is of interest in medicinal chemistry due to its structural versatility, enabling modulation of physicochemical and biological properties through substituent variation.

Properties

IUPAC Name |

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-propoxyphenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4/c1-4-15-30-17-10-8-16(9-11-17)21(27)19-20(18-7-5-6-12-24-18)26(14-13-25(2)3)23(29)22(19)28/h5-12,20,27H,4,13-15H2,1-3H3/b21-19+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTNSRXTENYKNZ-XUTLUUPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=N3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=N3)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-propoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one, also referred to as Y070-3710, is a complex organic compound belonging to the class of pyrrol-2(5H)-ones. This compound has garnered attention due to its potential biological activities, particularly in the areas of immunology and inflammation.

Chemical Structure and Properties

The molecular formula for this compound is C27H34N2O7, with a molecular weight of approximately 466.57 g/mol. The structure features a pyrrole ring substituted with various functional groups, including a dimethylaminoethyl group and a propoxybenzoyl moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C27H34N2O7 |

| Molecular Weight | 466.57 g/mol |

| IUPAC Name | 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-propoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one |

| SMILES | CC(C)NCC(C)(C)C(=O)C1=CC=CC=C1C(=O)O |

Biological Activity

Research indicates that compounds within this chemical class exhibit significant biological activities, particularly as antagonists for formyl peptide receptors (FPRs). FPRs play a crucial role in mediating inflammatory responses and are implicated in various diseases.

The proposed mechanism of action involves the inhibition of FPR-mediated signaling pathways in immune cells. This inhibition can lead to reduced neutrophil activation and migration, which is beneficial in treating inflammatory diseases such as rheumatoid arthritis and asthma.

Case Studies and Research Findings

Several studies have highlighted the biological activity of Y070-3710:

- FPR Antagonism : A study demonstrated that Y070-3710 effectively competes with labeled ligands for binding to FPRs, indicating its potential as a specific antagonist that does not affect other receptors like FPR2 or FPR3.

- Anti-inflammatory Effects : In vitro studies showed that treatment with Y070-3710 resulted in decreased production of pro-inflammatory cytokines in activated human neutrophils, suggesting its role in modulating inflammatory responses .

- Synthesis and Derivatives : Various synthetic approaches have been developed to create derivatives of Y070-3710. These derivatives have been evaluated for enhanced biological activity, with some showing improved efficacy in inhibiting FPR-mediated pathways.

Comparative Analysis

A comparison with structurally similar compounds illustrates the unique properties of Y070-3710:

| Compound Name | Structural Features | Biological Activity | Unique Characteristics |

|---|---|---|---|

| 4-benzoyl-3-hydroxy-5-phenyloctahydropyrrolo[1,2-a]pyrazine | Benzoyl and hydroxy groups | Antagonist of FPRs | More complex ring structure |

| 4-benzoyl-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one | Dimethylamino propyl group | Similar FPR antagonism | Different alkyl chain length |

| 4-benzoyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one | Dimethoxy substitution | Potential anti-inflammatory effects | Variations in methoxy groups |

Comparison with Similar Compounds

Structural Variations

Key structural analogs differ in substituents at positions 1, 4, and 5 (Table 1):

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Key Observations

Position 1 Modifications: Dimethylaminoethyl vs. Hydroxypropyl vs. Aminoethyl: Hydroxypropyl substituents (e.g., in ) increase hydrophilicity but may reduce membrane permeability compared to tertiary amines.

Position 4 Modifications :

- Propoxy vs. Ethoxy/Isopropoxy : The target’s propoxy group (C3H7O) enhances lipophilicity compared to ethoxy (C2H5O, ). Isopropoxy () introduces steric bulk, which may improve metabolic stability.

- Benzoyl Substituent Position : Ortho-substitution (e.g., 2-ethoxybenzoyl in ) lowers melting points (128–130°C) compared to para-substituted analogs.

Position 5 Modifications: Pyridinyl vs. Phenyl Derivatives: Pyridin-2-yl (target) introduces a hydrogen-bond acceptor, unlike phenyl groups (e.g., 4-tert-butylphenyl in ). Electron-Donating Groups: 4-Dimethylaminophenyl (Compound 21, ) and 3,4,5-trimethoxyphenyl () may enhance electron density, affecting binding interactions.

Structure-Activity Relationship (SAR) Insights

- Lipophilicity : Propoxy (target) and isopropoxy () groups balance solubility and membrane permeability.

- Hydrogen Bonding: Pyridin-2-yl and hydroxyl groups (target) likely enhance target engagement compared to non-polar substituents.

- Steric Effects : Bulky groups (e.g., tert-butyl in Compound 20) improve yields and thermal stability (higher melting points).

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

The synthesis involves multi-step reactions, including:

- Pyrrole ring formation : Cyclization of precursor amines and ketones under controlled pH and temperature (e.g., 60–80°C in DMF) .

- Functionalization : Introduction of the 4-propoxybenzoyl group via Friedel-Crafts acylation, requiring anhydrous conditions and Lewis acid catalysts (e.g., AlCl₃) .

- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol to achieve >95% purity .

Optimization : Adjust solvent polarity (e.g., switch from DCM to THF for better solubility) and monitor reaction progress via TLC or HPLC .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., pyridine ring protons at δ 8.5–9.0 ppm; hydroxy group at δ 5.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (calculated for C₂₄H₂₈N₃O₄: 438.47 g/mol) .

- X-ray crystallography : For absolute configuration determination, though limited by crystal growth challenges .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?

- Substituent variation : Synthesize analogs with modified groups (e.g., replace propoxy with ethoxy or butoxy) and compare bioactivity .

- Key parameters : Measure binding affinity (e.g., IC₅₀ via fluorescence polarization assays) and solubility (logP via shake-flask method) .

- Example SAR data :

| Substituent (R) | IC₅₀ (nM) | logP |

|---|---|---|

| Propoxy | 12.3 | 3.2 |

| Ethoxy | 18.7 | 2.8 |

| Butoxy | 9.5 | 3.6 |

Q. What computational methods are effective for predicting target interactions and metabolic stability?

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

- Step 1 : Re-run NMR under standardized conditions (e.g., DMSO-d₆ at 25°C) and compare with literature values for analogous pyrrolones .

- Step 2 : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly between aromatic protons (pyridine vs. benzoyl groups) .

- Step 3 : Cross-validate with IR spectroscopy (hydroxy stretch at 3200–3400 cm⁻¹) and elemental analysis .

Methodological Challenges

Q. What strategies mitigate low yields in the final cyclization step?

Q. How can solubility issues in biological assays be addressed?

- Co-solvents : Use DMSO/PBS mixtures (≤0.1% DMSO) to prevent precipitation .

- Prodrug design : Introduce phosphate or acetate esters at the hydroxy group to enhance aqueous solubility .

Data Contradiction Analysis

Q. Discrepancies in reported bioactivity across studies: How to identify causative factors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.